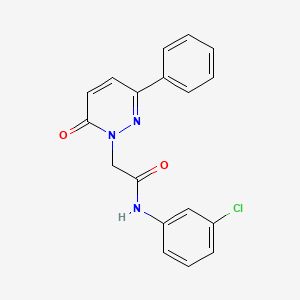

N-(3-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Description

N-(3-Chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative characterized by a 3-chlorophenyl group attached to the acetamide nitrogen and a phenyl substituent at the 3-position of the pyridazinone ring.

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O2/c19-14-7-4-8-15(11-14)20-17(23)12-22-18(24)10-9-16(21-22)13-5-2-1-3-6-13/h1-11H,12H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXOARUKTAWLAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves the following steps:

Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.

Chlorination: The 3-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 3-chlorobenzoyl chloride.

Acetylation: The final step involves the acetylation of the pyridazinone derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Common techniques include solvent extraction, recrystallization, and chromatographic purification.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridazinone rings, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Amines, thiols

Major Products Formed

Oxidation products: Hydroxylated derivatives

Reduction products: Alcohols or amines

Substitution products: Derivatives with substituted functional groups

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Group

N-(3-Methoxyphenyl)-2-(6-Oxo-3-Phenylpyridazin-1(6H)-yl)acetamide

- Structural Difference : The 3-chlorophenyl group in the target compound is replaced with a 3-methoxyphenyl group.

- Spectral data (e.g., IR, NMR) for similar compounds show distinct absorption peaks for methoxy (-OCH3) and chloro (-Cl) groups, influencing binding interactions .

N-(3-Chloro-4-Fluorophenyl)-2-[3-(3,4-Dimethoxyphenyl)-6-Oxopyridazin-1(6H)-yl]acetamide

- Structural Difference: Additional fluorine at the 4-position of the phenyl ring and dimethoxy groups on the pyridazinone-attached phenyl.

- Impact : Fluorine increases lipophilicity and metabolic stability, while dimethoxy groups may enhance π-π stacking interactions. The compound’s molecular weight (429.9 g/mol) and Smiles string indicate a more complex steric profile compared to the target compound .

Substituent Variations on the Pyridazinone Ring

2-[3-(2-Chlorophenyl)-6-Oxopyridazin-1(6H)-yl]-N-(3-Methylpyridin-2-yl)acetamide

- Structural Difference: A 2-chlorophenyl group replaces the 3-phenyl group on the pyridazinone, and the acetamide is linked to a 3-methylpyridinyl group.

- Impact: The ortho-chloro substitution may induce steric hindrance, altering binding affinity. LCMS data for related compounds show [M+H]+ peaks around 419–429, consistent with molecular weights of ~400–430 g/mol .

2-(3-(2-Fluoro-4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-yl)-N-(3,4,5-Trifluorophenyl)acetamide

- Structural Difference: Fluorine and methoxy groups on the pyridazinone-attached phenyl, and a trifluorophenyl group on the acetamide.

- Impact : Fluorine atoms enhance metabolic stability and membrane permeability. The trifluorophenyl group increases hydrophobicity, as evidenced by its molecular formula (C19H13F4N3O3) and molecular weight (407.3 g/mol) .

Hybrid Derivatives with Additional Pharmacophores

Antipyrine/Pyridazinone Hybrids (e.g., Compounds 6e–6h)

- Structural Difference : Incorporation of antipyrine (pyrazolone) moieties and piperazine/piperidine rings.

- Impact: These hybrids exhibit dual pharmacological profiles, combining anti-inflammatory (antipyrine) and kinase-modulating (pyridazinone) activities. Yields for such hybrids range from 42% to 62%, with IR spectra showing C=O stretches at 1660–1680 cm⁻¹, indicative of amide and ketone functionalities .

Data Tables

Table 1: Physicochemical and Spectral Properties of Selected Analogs

Research Findings and Trends

- Synthetic Yields : Chloro-substituted derivatives (e.g., ) show higher yields (~79–82%) compared to fluorinated analogs (~42–51%), likely due to the stability of chloro intermediates during coupling reactions .

- Pharmacological Potential: Pyridazinone-acetamide hybrids with electron-withdrawing groups (e.g., -Cl, -F) demonstrate enhanced enzyme inhibitory activity, as seen in PRMT5 inhibitors () and antipyrine hybrids ().

- Spectral Trends : Amide C=O stretches in IR spectra consistently appear at 1660–1680 cm⁻¹, while aromatic protons in 1H NMR resonate between δ 7.2–8.3 ppm, confirming structural integrity .

Biological Activity

N-(3-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a pyridazinone derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula: C₁₈H₁₅ClN₂O

- Molecular Weight: Approximately 318.78 g/mol

- CAS Number: 118727304

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Research indicates that this compound may function as an inhibitor of various enzymes and receptors, modulating key biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the body.

- Receptor Modulation: It may interact with G-protein coupled receptors (GPCRs), affecting signal transduction pathways related to inflammation and pain.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity: Preliminary studies suggest that the compound has significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.

- Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways indicates potential use in treating inflammatory diseases.

- Anticancer Potential: Some studies have indicated that this compound may inhibit the proliferation of cancer cells, although further research is required to fully elucidate its anticancer mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Anticancer | Inhibition of cancer cell proliferation |

Notable Research Findings

- Antimicrobial Studies: A study demonstrated that this compound exhibited effective inhibition against strains of Staphylococcus aureus and Candida albicans, suggesting its potential as a broad-spectrum antimicrobial agent .

- Anti-inflammatory Mechanism: Research indicated that the compound reduced levels of pro-inflammatory cytokines in vitro, highlighting its potential application in managing chronic inflammatory conditions .

- Anticancer Activity: In a recent study, the compound showed promise in inhibiting the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .

Q & A

Q. What are the key steps in synthesizing N-(3-chlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazinone core followed by coupling with substituted phenylacetamide derivatives. Critical steps include:

- Chlorination of precursor anilines under controlled pH (e.g., using Cl₂ or SOCl₂) .

- Condensation reactions with cyanoacetic acid or activated esters, catalyzed by agents like DCC (dicyclohexylcarbodiimide) .

- Optimization : Yield and purity depend on solvent choice (e.g., DMF for polar intermediates), temperature (60–80°C for amide coupling), and stoichiometric ratios (1:1.2 for amine-acid reactions) .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of substituents (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 368.1 for C₁₈H₁₄ClN₃O₂) .

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (e.g., 70:30 ratio, retention time ~12 min) .

Q. What are the primary biological activities observed for this compound, and how are they assessed?

- Anti-inflammatory activity : Evaluated via COX-1/COX-2 inhibition assays (IC₅₀ values compared to indomethacin) .

- Analgesic potential : Measured in rodent models (e.g., carrageenan-induced paw edema) with dose-dependent reduction in inflammation .

- Cytotoxicity screening : MTT assays on human cell lines (e.g., HepG2) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity and biological activity?

- Electron-withdrawing groups (e.g., -Cl on the phenyl ring) enhance electrophilicity of the pyridazinone core, increasing reactivity in nucleophilic substitutions .

- Methoxy groups (-OCH₃) improve solubility but may reduce target binding affinity due to steric hindrance, as shown in comparative SAR studies .

- Computational modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict sites for electrophilic attack, guiding derivatization .

Q. What strategies resolve contradictions in biological activity data across studies?

- Meta-analysis of IC₅₀ values : Normalize data using standardized assay conditions (e.g., ATP levels in kinase assays) to account for variability .

- Structural analogs : Compare activities of derivatives (e.g., 3-nitrophenyl vs. 4-methoxyphenyl substitutions) to isolate substituent effects .

- Dose-response curves : Re-evaluate discrepancies using Hill slopes to identify cooperative binding or off-target effects .

Q. How can computational methods predict the compound’s interaction with biological targets like cyclooxygenase (COX)?

- Molecular docking : AutoDock Vina simulates binding to COX-2’s active site (PDB ID: 5KIR), highlighting hydrogen bonds with Arg120 and hydrophobic interactions with Tyr355 .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, identifying key residues for mutagenesis studies .

- Pharmacophore modeling : Phase-generated models prioritize derivatives with optimal steric and electronic features .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized through structural modifications?

- LogP adjustments : Introduce polar groups (e.g., -OH, -SO₃H) to reduce logP from 3.2 to <2.5, improving aqueous solubility .

- Prodrug strategies : Acetylate amine groups to enhance permeability, with enzymatic cleavage in vivo .

- CYP450 inhibition assays : Screen for metabolic stability using human liver microsomes, guiding halogenation to block oxidation sites .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Byproduct formation : Optimize reaction time and temperature to minimize dimerization (e.g., reduce from 24 hr to 12 hr at 60°C) .

- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for higher throughput .

- Process analytical technology (PAT) : Use inline FTIR to monitor intermediates in real time .

Q. How does crystallographic analysis using SHELX software aid in structural determination?

- SHELXL refinement : Resolves disorder in the pyridazinone ring (e.g., anisotropic displacement parameters for oxygen atoms) .

- Twinned data handling : SHELXE processes pseudo-merohedral twins, improving Rint from 0.15 to 0.05 .

- Hydrogen bonding networks : SHELXPRO visualizes interactions (e.g., N-H···O bonds critical for crystal packing) .

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

- pH stability : Degrades rapidly at pH <3 (acidic cleavage of acetamide) but remains stable at pH 7.4 (PBS buffer, 48 hr at 25°C) .

- Thermal stability : TGA shows decomposition onset at 220°C, confirming suitability for lyophilization .

- Light sensitivity : Store in amber vials to prevent photooxidation of the pyridazinone moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.